An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone
An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Benzyloxy-2'-hydroxyacetophenone, a versatile chemical intermediate. It covers its chemical and physical properties, spectral data, synthesis, applications, and safety information. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Core Properties and Identifiers
4'-Benzyloxy-2'-hydroxyacetophenone is a substituted acetophenone that serves as a crucial building block in organic synthesis.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 29682-12-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2][3] |
| IUPAC Name | 1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | [2] |
| Synonyms | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | [1] |
| Appearance | White to off-white amorphous powder | [1][3] |
| Melting Point | 100-107 °C | [1][3] |
| Purity | ≥ 99% (HPLC) | [1][3] |
| InChI | InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | [2] |
| InChIKey | AGQNLHOTLJFJCG-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | [2] |
Computed Chemical Properties
Computational models provide additional insights into the behavior and characteristics of a molecule.
| Computed Property | Value | Reference |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 242.094294304 Da | [2] |
| Monoisotopic Mass | 242.094294304 Da | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Heavy Atom Count | 18 | [2] |
| Covalently-Bonded Unit Count | 1 | [2] |
Applications and Biological Significance
4'-Benzyloxy-2'-hydroxyacetophenone is a key intermediate with diverse applications, primarily in the pharmaceutical and cosmetic industries.[1] Its structure allows for effective participation in reactions like acylation and alkylation, making it a valuable precursor for more complex molecules.[1][3]
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Pharmaceutical Development : It serves as a fundamental building block in the synthesis of various pharmaceuticals.[1] Its structure is leveraged to create novel compounds targeting specific biological pathways.[1][3]
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Cosmetic Formulations : Due to its antioxidant properties, it is incorporated into skincare products to protect the skin from oxidative stress.[1][3]
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Antimicrobial Research : The compound is studied for its potential antimicrobial properties, which could form a basis for developing new treatments against resistant bacterial strains.[1][3]
The general workflow for utilizing this compound as a synthetic intermediate is illustrated below.
Experimental Data and Protocols
Detailed spectral analysis is crucial for confirming the structure and purity of the compound.
Mass Spectrometry (GC-MS - EI-B):
| Instrument | Top 5 Peaks (m/z) and Relative Intensity | Reference |
| JEOL JMS-HX-100 | 91 (99.99), 242 (39.91), 92 (8.57), 65 (8.10), 243 (6.68) | [2] |
| HITACHI M-80 (70 eV) | 91 (999), 242 (399), 92 (86), 65 (81), 243 (67) | [2] |
| HITACHI M-80 (20 eV) | 91 (999), 242 (228), 92 (78), 243 (40), 65 (26) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 4'-Benzyloxy-2'-hydroxyacetophenone is not readily available in the provided search results, data for the related compound 4'-Hydroxyacetophenone (in CDCl₃) is presented for reference.
| Spectrum Type | Chemical Shift (ppm) and Assignment | Reference |
| ¹H NMR | 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃) | [4] |
Infrared (IR) Spectroscopy: FTIR spectral data is available for this compound, typically acquired using a KBr wafer technique.[2] Specific peak assignments would require analysis of the full spectrum.
4'-Benzyloxy-2'-hydroxyacetophenone is typically synthesized from a precursor like 2',4'-dihydroxyacetophenone. The following is a generalized experimental protocol based on common benzylation reactions of phenols.
Objective: To synthesize 4'-Benzyloxy-2'-hydroxyacetophenone via Williamson ether synthesis.
Materials:
-
2',4'-Dihydroxyacetophenone
-
Benzyl chloride or Benzyl bromide
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetone or Dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 2',4'-dihydroxyacetophenone in the chosen solvent (e.g., acetone) in a round-bottom flask.
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Add a slight molar excess of a suitable base, such as potassium carbonate. This deprotonates the more acidic 4'-hydroxyl group preferentially.
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Stir the mixture at room temperature for approximately 30 minutes.
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Add benzyl chloride (or bromide) dropwise to the stirring mixture.
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Heat the reaction mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash it sequentially with deionized water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 4'-Benzyloxy-2'-hydroxyacetophenone.
The logical flow of this synthesis is depicted in the diagram below.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-Benzyloxy-2'-hydroxyacetophenone presents several hazards.[2]
| Hazard Statement Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H400 | Very toxic to aquatic life |
Precautionary Measures: Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment.[2] Store in a cool, dry place, typically between 0-8 °C.[1][3]
